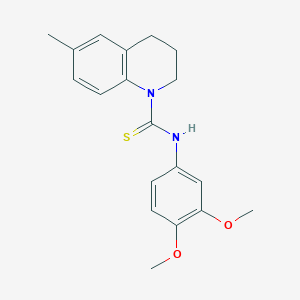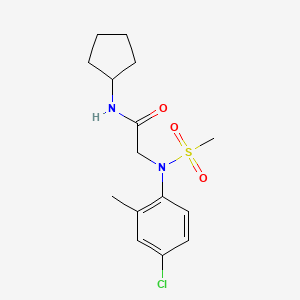
N-(2-BROMO-4-METHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-BROMO-4-METHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a bromine atom and a methoxy group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenylamine and 4-methoxy-3-methylbenzyl chloride.
Reaction: These starting materials undergo a nucleophilic substitution reaction where the amine group of 2-bromo-4-methylphenylamine attacks the benzyl chloride, resulting in the formation of the desired compound.
Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Using large-scale reactors to mix the starting materials under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its potential biological activity and interactions with biological molecules.
Medicine: Could be explored for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism by which N-(2-BROMO-4-METHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by these interactions, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(2-BROMO-4-METHYLPHENYL)-N-(4-METHYLBENZYL)AMINE: Similar structure but lacks the methoxy group.
N-(2-CHLORO-4-METHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE: Similar structure but with a chlorine atom instead of bromine.
特性
IUPAC Name |
2-bromo-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-4-6-15(14(17)8-11)18-10-13-5-7-16(19-3)12(2)9-13/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDPSLZFOCDZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)



![1-[4-(2-Fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5783433.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)


![4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5783485.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
